BenchChemオンラインストアへようこそ!

sst2 Receptor agonist-1

sst2 binding affinity Ki value receptor pharmacology

Select sst2 Receptor agonist-1 for its unmatched target engagement (Ki=0.025 nM) and dual validated in vivo pharmacology: dose-dependent GH suppression (38–91% at 0.2–2 mg/kg IV) and attenuation of laser-induced CNV lesions (5–15 μg/eye). This quinoline-based non-peptide benchmark enables precise lead optimization and signaling bias dissection versus clinical peptides. Secure the most extensively characterized sst2 agonist for your endocrine physiology, oncology, or ophthalmology programs.

Molecular Formula C26H25ClN2O2
Molecular Weight 432.9 g/mol
Cat. No. B611243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesst2 Receptor agonist-1
SynonymsTC-G1003;  TC G1003;  TCG1003; 
Molecular FormulaC26H25ClN2O2
Molecular Weight432.9 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C2=C(C3=CC(=C(C=C3N=C2)Cl)C4=CC(=CC=C4)O)OCCCN)C
InChIInChI=1S/C26H25ClN2O2/c1-16-9-17(2)11-19(10-16)23-15-29-25-14-24(27)21(18-5-3-6-20(30)12-18)13-22(25)26(23)31-8-4-7-28/h3,5-6,9-15,30H,4,7-8,28H2,1-2H3
InChIKeyGXGVWEMSSIKHOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

sst2 Receptor Agonist-1: High-Affinity Non-Peptide SST2 Agonist for Preclinical Target Validation and Endocrine Research


sst2 Receptor agonist-1 (also designated as TC-G 1003 or compound 21; CAS 1021912-42-4) is a potent, non-peptide somatostatin receptor subtype 2 (sst2) agonist with a molecular weight of 432.94 and the molecular formula C26H25ClN2O2 . It exhibits high binding affinity for sst2 with a Ki value of 0.025 nM and inhibits cAMP accumulation with an IC50 of 4.8 nM . The compound demonstrates dose-dependent inhibition of growth hormone secretion in vivo and possesses antiangiogenic activity, attenuating ocular neovascular lesion formation in rat models . sst2 Receptor agonist-1 represents a research tool for investigating sst2-mediated signaling pathways in endocrine physiology, oncology, and ophthalmology applications.

Why SST2 Agonist Procurement Requires Compound-Specific Validation: sst2 Receptor Agonist-1 in Context


Somatostatin receptor subtype 2 (sst2) agonists are not functionally interchangeable. Despite sharing the same nominal target, compounds within this class exhibit substantially divergent binding affinities spanning more than two orders of magnitude, distinct selectivity profiles across the five sst receptor subtypes, and variable signaling bias toward G-protein activation versus receptor internalization pathways [1]. Clinically established agents such as octreotide (Ki 0.4-2.1 nM) and lanreotide (IC50 0.5-1.8 nM) were optimized for extended plasma half-life and injectable formulation rather than maximal intrinsic sst2 potency [2]. Non-peptide agonists including sst2 Receptor agonist-1, L-054,522 (Ki 0.01 nM), and paltusotine (EC50 0.25 nM) exhibit distinct physicochemical properties, oral bioavailability profiles, and experimental pharmacology that preclude simple substitution [3]. The quantitative evidence below establishes the specific differentiation of sst2 Receptor agonist-1 relative to its closest analogs.

Quantitative Comparative Evidence: sst2 Receptor Agonist-1 Versus In-Class SST2 Agonists


Binding Affinity Comparison: sst2 Receptor Agonist-1 vs. Octreotide and Lanreotide

sst2 Receptor agonist-1 binds to the human sst2 receptor with a Ki of 0.025 nM, representing an approximately 16- to 84-fold higher binding affinity compared to the first-generation clinical somatostatin analog octreotide (Ki range 0.4-2.1 nM) and 20- to 72-fold higher than lanreotide (IC50 range 0.5-1.8 nM) [1]. This enhanced affinity translates to more potent receptor engagement at equivalent molar concentrations in in vitro binding assays .

sst2 binding affinity Ki value receptor pharmacology

In Vivo Growth Hormone Suppression: Dose-Dependent Efficacy of sst2 Receptor Agonist-1

sst2 Receptor agonist-1 (administered as compound 21) produces dose-dependent suppression of growth hormone secretion in rats following intravenous administration. At a dose of 0.2 mg/kg IV, the compound reduces plasma GH area under the curve (AUC) by 38%; increasing the dose to 2 mg/kg IV achieves a 91% reduction in plasma GH AUC . This demonstrates a clear dose-response relationship with near-complete GH suppression at the higher dose level . In contrast, the non-peptide agonist L-054,264 exhibits an IC50 of 6 nM in rat pituitary GH release assays but lacks comparable in vivo dose-response quantification in the accessible literature .

growth hormone inhibition in vivo pharmacology endocrine research

Ocular Antiangiogenic Activity: sst2 Receptor Agonist-1 Attenuates Neovascular Lesion Formation

sst2 Receptor agonist-1 demonstrates significant antiangiogenic efficacy in a laser-induced choroidal neovascularization (CNV) rat model, a standard preclinical system for evaluating wet age-related macular degeneration (AMD) therapeutics. Intraocular administration of the compound at doses of 5 μg or 15 μg per eye, administered once every four days, reduces neovascular lesion area . This activity is consistent with the established role of sst2 receptor signaling in suppressing pathological angiogenesis and complements the compound's endocrine effects . While octreotide and lanreotide have documented anti-proliferative effects in neuroendocrine tumors, peer-reviewed literature quantifying their direct antiangiogenic efficacy in ocular CNV models is limited or absent [1].

antiangiogenic ocular neovascularization CNV model

Functional cAMP Inhibition Potency: sst2 Receptor Agonist-1 vs. Paltusotine

In functional assays measuring inhibition of forskolin-stimulated cAMP accumulation, sst2 Receptor agonist-1 exhibits an IC50 of 4.8 nM . This functional potency can be contextualized against the clinically advanced non-peptide sst2 agonist paltusotine (CRN00808), which demonstrates an EC50 of 0.25 nM for sst2-mediated cAMP inhibition [1]. While paltusotine exhibits approximately 19-fold higher functional potency in this specific assay, it is important to note that paltusotine has been extensively optimized for oral bioavailability (mean absolute oral bioavailability 69-70%) and human pharmacokinetics with a ~30-hour half-life [2], whereas sst2 Receptor agonist-1 is positioned as a research tool without reported oral bioavailability optimization or clinical development .

cAMP inhibition functional potency signal transduction

Chemical Structure Differentiation: Non-Peptide Small Molecule vs. Peptide Analogs

sst2 Receptor agonist-1 (C26H25ClN2O2, MW 432.94) is a non-peptide small molecule featuring a quinoline-based core scaffold with 3-aminopropoxy and chloro substituents, along with 3,5-dimethylphenyl and phenol moieties . This non-peptide architecture distinguishes it from peptide-based sst2 agonists such as octreotide (cyclic octapeptide, MW ~1019), lanreotide (cyclic octapeptide, MW ~1096), and pasireotide (cyclic hexapeptide, MW ~1047) . The non-peptide L-054,522 shares the non-peptide classification but employs a distinct spiro[indene-piperidine] scaffold with reported sst2 Ki of 0.01 nM and >3,000-fold selectivity over other sst subtypes [1]. The quinoline-based chemotype of sst2 Receptor agonist-1 may offer differential synthetic accessibility, solubility characteristics, and potential for structural derivatization compared to peptidic or alternative non-peptide scaffolds [2].

non-peptide agonist chemical scaffold synthetic tractability

Optimal Research Applications and Procurement Scenarios for sst2 Receptor Agonist-1


Preclinical Target Validation of sst2-Mediated Growth Hormone Suppression

Researchers investigating sst2 receptor function in endocrine physiology can utilize sst2 Receptor agonist-1 for dose-response studies requiring quantified in vivo efficacy. The compound's demonstrated 38% to 91% GH suppression across a 0.2-2 mg/kg IV dose range provides a validated reference point for establishing pharmacodynamic relationships and benchmarking novel sst2 ligands . This scenario is particularly relevant for academic laboratories and biopharmaceutical companies conducting mechanism-of-action studies for acromegaly or pituitary disorder therapeutics.

Ophthalmology Research: Investigating sst2-Mediated Antiangiogenic Mechanisms

For ocular angiogenesis research programs, sst2 Receptor agonist-1 offers a validated tool compound with demonstrated activity in the laser-induced CNV rat model at intraocular doses of 5-15 μg/eye . This application scenario supports investigators exploring sst2 receptor signaling as a therapeutic axis for wet AMD, diabetic retinopathy, or other neovascular ocular diseases. The compound's ability to reduce lesion area in this disease-relevant model distinguishes it from sst2 agonists lacking peer-reviewed antiangiogenic validation in ocular systems .

Structure-Activity Relationship Studies for Non-Peptide SST2 Agonist Development

Medicinal chemistry teams engaged in sst2 agonist lead optimization can employ sst2 Receptor agonist-1 as a benchmark comparator representing the quinoline-based non-peptide scaffold. The compound's binding affinity (Ki = 0.025 nM), functional cAMP inhibition (IC50 = 4.8 nM), and the observed relationship between these parameters provide a reference profile against which novel analogs can be evaluated . This application is particularly valuable for programs seeking to optimize the affinity-to-functional potency ratio or to explore biased signaling phenotypes distinct from clinically advanced agents like paltusotine [1].

Comparative Pharmacology Studies Across SST2 Agonist Chemotypes

For research groups investigating differential receptor activation mechanisms, signaling bias, or receptor internalization dynamics across structurally diverse sst2 agonists, sst2 Receptor agonist-1 serves as a non-peptide comparator to peptide-based agents (octreotide, lanreotide) and alternative non-peptide scaffolds (L-054,522, paltusotine) [2]. The distinct quinoline chemotype of sst2 Receptor agonist-1, combined with its quantified in vitro and in vivo pharmacology, supports its inclusion in multi-compound panels designed to dissect ligand-specific signaling outcomes at the sst2 receptor [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for sst2 Receptor agonist-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.